Lipophilicity (LogP) Comparison: Higher LogP than Mono-Fluorinated and Non-Fluorinated Analogs
2-(3,5-Difluorophenyl)nicotinic acid exhibits a predicted ACD/LogP of 1.48, which is 0.15 log units higher than 2-(4-fluorophenyl)nicotinic acid (LogP 1.33) , 0.47 log units higher than 2-(3-fluorophenyl)nicotinic acid (LogP 1.01) , and 0.79 log units higher than the non-fluorinated 2-phenylnicotinic acid (LogP 0.69) . This incremental increase in lipophilicity correlates with enhanced membrane permeability potential .
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 1.48 (ACD/LogP) |
| Comparator Or Baseline | 2-(4-Fluorophenyl)nicotinic acid: 1.33; 2-(3-Fluorophenyl)nicotinic acid: 1.01; 2-Phenylnicotinic acid: 0.69 |
| Quantified Difference | +0.15 vs. 4-F; +0.47 vs. 3-F; +0.79 vs. unsubstituted phenyl |
| Conditions | Predicted using ACD/Labs Percepta Platform PhysChem Module (v14.00) |
Why This Matters
Higher LogP values generally translate to improved passive membrane permeability, a critical factor in cell-based assay performance and oral bioavailability.
